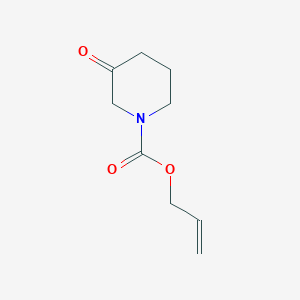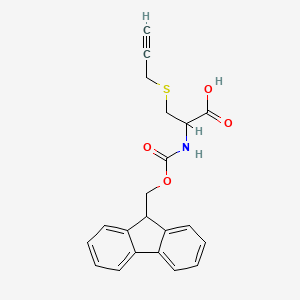
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of a propargylsulfanyl group adds unique reactivity, making it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable amino acid precursor.
Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Propargylation: The introduction of the propargylsulfanyl group is carried out through nucleophilic substitution reactions. This involves reacting the protected amino acid with propargyl bromide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods: Industrial production of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often employed to streamline the synthesis and ensure consistency.
Types of Reactions:
Oxidation: The propargylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in a solvent like dimethylformamide.
Substitution: The propargyl group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Piperidine in dimethylformamide.
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Deprotected amino acids: from reduction.
Triazoles: from click chemistry reactions.
Scientific Research Applications
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based therapeutics and drug delivery systems.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The propargylsulfanyl group provides a handle for further functionalization, allowing for the introduction of additional chemical groups or labels. This versatility makes it a valuable tool in the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group but lack the propargylsulfanyl group.
Propargylated amino acids: These compounds have a propargyl group but may not have the Fmoc protection.
Uniqueness: ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is unique due to the combination of the Fmoc protecting group and the propargylsulfanyl group
Properties
Molecular Formula |
C21H19NO4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |
InChI |
InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |
InChI Key |
OUPLWOYUYWTFRA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one](/img/structure/B12319585.png)
![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
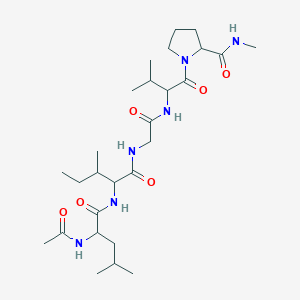
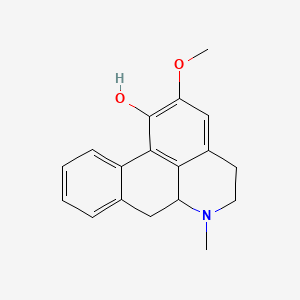
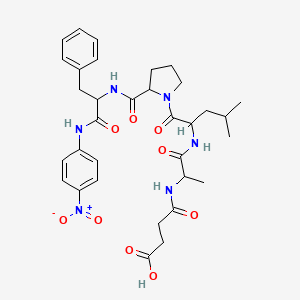
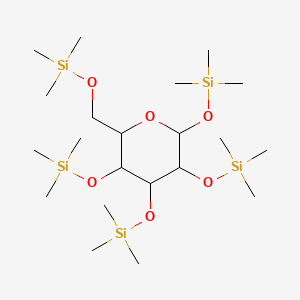
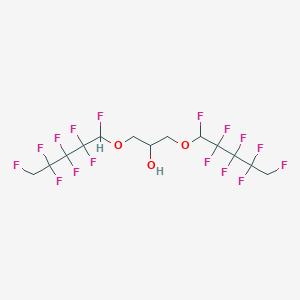
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
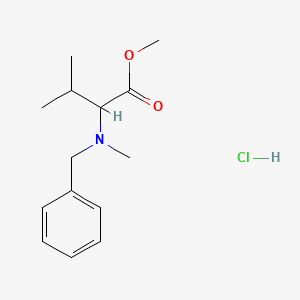
![1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B12319642.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12319647.png)
